molecular formula C15H13NO3S B3644372 (5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3644372
M. Wt: 287.3 g/mol
InChI Key: VVOZNOSJAXKOFQ-JLHYYAGUSA-N
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Description

(5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinediones depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead structure for the development of anti-inflammatory and antidiabetic agents.

    Material Science: Its unique structural features make it a candidate for the design of novel organic materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in metabolic pathways. For example, it could inhibit enzymes responsible for inflammation or glucose metabolism, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(4-chlorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(4-fluorobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or material precursor compared to its analogs.

Properties

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-3-9-16-14(17)13(20-15(16)18)10-11-5-7-12(8-6-11)19-4-2/h1,5-8,10H,4,9H2,2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOZNOSJAXKOFQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(5E)-5-(4-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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